2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide
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Overview
Description
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide is an organic compound with a complex structure that includes an acetamido group, a hydroxyphenyl group, and a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide typically involves the reaction of 4-hydroxyphenethylamine with acetic anhydride to form an intermediate, which is then reacted with but-2-enamide under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the but-2-enamide moiety can be reduced to form saturated amides.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the acetamido group can participate in various interactions, including van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- N-(2-hydroxyphenyl)acetamide
- N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide
Uniqueness
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide is unique due to its specific structural features, including the but-2-enamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
646072-01-7 |
---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide |
InChI |
InChI=1S/C14H18N2O3/c1-3-13(16-10(2)17)14(19)15-9-8-11-4-6-12(18)7-5-11/h3-7,18H,8-9H2,1-2H3,(H,15,19)(H,16,17) |
InChI Key |
WLZVHUFLDIMWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)NCCC1=CC=C(C=C1)O)NC(=O)C |
Origin of Product |
United States |
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